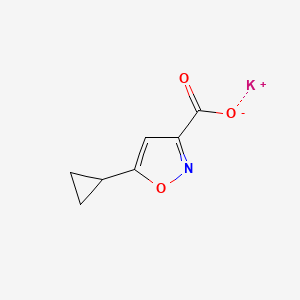
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, or CMTP, is a molecule that has been studied for its potential applications in a variety of fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and has been found to possess a number of interesting properties. This molecule has been studied for its potential use in the synthesis of other molecules, as well as for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
This compound acts as a building block in the synthesis of diverse heterocyclic compounds. For instance, the reactivity of related pyrazoline derivatives has proven valuable for generating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, among others. These compounds find applications in developing new dyes and potential pharmaceutical agents due to their versatile reactivity under mild conditions, facilitating the generation of cynomethylene dyes from various precursors (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives, closely related to the compound , exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives serve as crucial scaffold structures in medicinal chemistry, providing a foundation for synthesizing biologically active compounds (Cetin, 2020).
Drug Metabolism and Pharmacokinetics
The importance of understanding the metabolism of compounds, including those related to "1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid," is evident in pharmacokinetics research. The selectivity and potency of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial for predicting drug-drug interactions, which are essential for the safe coadministration of multiple drugs. This research area impacts the development and use of pharmaceuticals by ensuring efficacy and safety (Khojasteh et al., 2011).
Anticancer Agents
The compound and its analogs have been explored for their potential as anticancer agents. The Knoevenagel condensation reaction, a method involving the compound or its derivatives, has been identified as a significant pathway for developing biologically active molecules with anticancer activity. This reaction facilitates the synthesis of α, β-unsaturated ketones/carboxylic acids, which are pivotal in creating libraries of chemical compounds with pharmacological interest, particularly targeting various cancer forms (Tokala, Bora, & Shankaraiah, 2022).
Propiedades
IUPAC Name |
1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPDULLRGPRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)